ethyl 4-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate
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Overview
Description
Ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate is an organic compound that belongs to the class of esters It features a benzoate group linked to a diazenyl group, which is further connected to a methylpyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 1-methyl-2-pyrrolecarboxaldehyde under diazotization conditions. The reaction is carried out in the presence of sodium nitrite and hydrochloric acid, followed by coupling with the pyrrole derivative. The reaction mixture is then neutralized and extracted to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)amino]benzoate.
Substitution: Formation of substituted benzoates and pyrrole derivatives.
Scientific Research Applications
Ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate: Features a similar structure but with different substituents on the pyrrole ring.
Ethyl 4-[(1E)-2-(1-ethylpyrrol-2-yl)diazen-1-yl]benzoate: Contains an ethyl group instead of a methyl group on the pyrrole ring.
Ethyl 4-[(1E)-2-(1-phenylpyrrol-2-yl)diazen-1-yl]benzoate: Features a phenyl group on the pyrrole ring.
Uniqueness
Ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diazenyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H15N3O2 |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
ethyl 4-[(1-methylpyrrol-2-yl)diazenyl]benzoate |
InChI |
InChI=1S/C14H15N3O2/c1-3-19-14(18)11-6-8-12(9-7-11)15-16-13-5-4-10-17(13)2/h4-10H,3H2,1-2H3 |
InChI Key |
HINUUSBIRGUPDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=CN2C |
Origin of Product |
United States |
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